- Improved synthesis method of palladium complex, China, , ,
Cas no 953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate)

953-26-4 structure
Nombre del producto:Ethyl 3-(4-nitrophenyl)acrylate
Número CAS:953-26-4
MF:C11H11NO4
Megavatios:221.209343194962
MDL:MFCD00007380
CID:40403
PubChem ID:24848403
Ethyl 3-(4-nitrophenyl)acrylate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 3-(4-nitrophenyl)acrylate
- Ethyl 4-nitrocinnamate,predominantly trans
- Ethyl 4-nitrocinnamate
- 4-Nitrocinnamic acid ethyl ester
- Ethyl4-nitrocinnnamate
- Ethyl-p-nitrocinnamate
- 4-nitro ethyl cinnamate
- 4-Nitrozimtsaeure-ethylester
- Cinnamic acid,p-nitro-,ethyl ester
- p-nitro-cinnamicaciethylester
- RARECHEM AL BI 0194
- Cinnamicacid, p-nitro-, ethyl ester (6CI,7CI,8CI)
- 3-(4-Nitrophenyl)-2-propenoic acidethyl ester
- 3-(4-Nitrophenyl)acrylic acid ethyl ester
- Ethyl p-nitrocinnamate
- NSC 4697
- NSC 636709
- Ethyl 4-nitrocinnamate
- Cinnamic acid, p-nitro-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-(4-nitrophenyl)-2-propenoate (ACI)
- 3-(4-Nitrophenyl)-2-propenoic acid ethyl ester
- 953-26-4
- SR-01000025252
- DTXSID601273204
- Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- NSC-4697
- AI3-19857
- Ethyl 4-nitrocinnamate, predominantly trans
- ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
- (E)-ethyl 3-(4-nitrophenyl)acrylate
- Ethyl-4-nitrocinnamate
- CS-W000345
- AKOS000278419
- Ethyl 3-(4-(hydroxy(oxido)amino)phenyl)acrylate
- Ethyl (E)-3-(4-nitrophenyl)acrylate
- 24393-61-1
- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
- SCHEMBL275824
- NS00040445
- NSC636709
- ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- 1-09-00-00247 (Beilstein Handbook Reference)
- 4-Nitrocinnamic Acid Ethyl Ester
- MFCD00007380
- (E)-3-(4-nitrophenyl)-2-propenoic acid, ethyl ester
- Z53861742
- Cinnamic acid, p-nitro-, ethyl ester
- NSC-636709
- SR-01000025252-1
- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate #
- DB-254632
- NSC4697
- BRN 2052533
- 25TMC6MV4P
- AE-848/01504031
- MS-9824
- Athyl-p-nitrocinnamat
- ethyl (2E)-3-(4-nitrophenyl)acrylate
- 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- Ethyl 4-nitrocinnamate, predominantly trans, 99%
- CHEMBL4102908
- EINECS 213-463-0
- ETHYL4-NITROCINNAMATE
- (E)-Ethyl 3-(4-nitrophenyl)prop-2-enoate
-
- MDL: MFCD00007380
- Renchi: 1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3
- Clave inchi: PFBQVGXIMLXCQB-UHFFFAOYSA-N
- Sonrisas: O=C(C=CC1C=CC([N+](=O)[O-])=CC=1)OCC
- Brn: 2052533
Atributos calculados
- Calidad precisa: 221.06900
- Masa isotópica única: 221.069
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 5
- Complejidad: 274
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 69.4
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.87 g/cm3 (20℃)
- Punto de fusión: 138-140 °C (lit.)
- Punto de ebullición: 362.26°C (rough estimate)
- Punto de inflamación: 141ºC
- índice de refracción: 1.5200 (estimate)
- Coeficiente de distribución del agua: Insoluble
- PSA: 72.12000
- Logp: 2.69430
- Disolución: Insoluble in water
Ethyl 3-(4-nitrophenyl)acrylate Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: S24/25: prevent skin and eye contact.
- Instrucciones de Seguridad: S24/25
- Rtecs:GE0353332
- TSCA:Yes
- Condiciones de almacenamiento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
Ethyl 3-(4-nitrophenyl)acrylate Datos Aduaneros
- Código HS:29163900
- Datos Aduaneros:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 3-(4-nitrophenyl)acrylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049662-5g |
Ethyl 4-nitrocinnamate |
953-26-4 | 98% | 5g |
¥67.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-25g |
Ethyl 4-nitrocinnamate |
953-26-4 | 25g |
¥1988.0 | 2021-09-04 | ||
Apollo Scientific | OR480578-100g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 100g |
£180.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-5g |
953-26-4 | 99% | 5g |
¥868.0 | 2024-07-19 | ||
Alichem | A019115354-1000g |
Ethyl 3-(4-nitrophenyl)acrylate |
953-26-4 | 95% | 1000g |
$529.20 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228052-5 g |
Ethyl 4-nitrocinnamate, predominantly trans, |
953-26-4 | 5g |
¥293.00 | 2023-07-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13196-5g |
Ethyl 4-nitrocinnamate, 99% |
953-26-4 | 99% | 5g |
¥459.00 | 2023-02-25 | |
abcr | AB116594-25 g |
Ethyl 4-nitrocinnamate, 99%; . |
953-26-4 | 99% | 25g |
€110.90 | 2023-05-10 | |
abcr | AB116594-25g |
Ethyl 4-nitrocinnamate, 99%; . |
953-26-4 | 99% | 25g |
€107.00 | 2025-02-17 | |
Aaron | AR003R0I-100g |
Ethyl 3-(4-nitrophenyl)acrylate |
953-26-4 | 95% | 100g |
$92.00 | 2025-01-22 |
Ethyl 3-(4-nitrophenyl)acrylate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Diiodobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 12 h, 110 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Triethylamine , Tetrabutylammonium bromide Catalysts: Iodo[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylphosphine)pall… Solvents: Water ; 20 h, reflux
Referencia
- Heck reaction catalyzed by cyclopalladated ferrocenylimine derivatives in waterHenan Huagong, 2006, 23(3), 20-22,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile , Triethylamine ; 10 min, 0 °C
Referencia
- A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixtureHelvetica Chimica Acta, 2005, 88(4), 811-816,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-(Acetato-κO)[2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl… Solvents: N-Methyl-2-pyrrolidone ; 20 h, 110 °C
Referencia
- N-H Cleavage as a Route to Palladium Complexes of a New PNP Pincer LigandOrganometallics, 2004, 23(3), 326-328,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ; 0.66 h, rt
Referencia
- Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reactionJournal of Molecular Catalysis A: Chemical, 2016, 418, 418-419,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Toluene , Water ; 20 h, 100 °C
Referencia
- Heck reaction catalyzed by Pd/C, in a triphasic-organic/Aliquat 336/aqueous-solvent systemOrganic & Biomolecular Chemistry, 2004, 2(15), 2249-2252,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[S-methyl-N-[(4-methylphenyl)sulfonyl]sulfinimidoyl-… Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C
Referencia
- Sulfilimine palladacycles: stable and efficient catalysts for carbon-carbon coupling reactionsTetrahedron Letters, 2004, 45(14), 2915-2918,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1H-Imidazolium, 3,3′-[2,2-bis(hydroxymethyl)-1,3-propanediyl]bis[1-methyl-, salt… Solvents: Dimethylformamide , Water ; 0.5 h, 80 °C
Referencia
- Aqueous-phase, palladium-catalyzed Heck reaction. The significant role of CN-containing counter anionChinese Journal of Chemistry, 2012, 30(12), 2819-2822,
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN2… (salts with silica-bound methyl-propyl-imidazolium) , 1-Methyl-3-[3-(trimethoxysilyl)propyl]imidazolium chloride (silica-bound, tetra(sulfophenyl)porphyrin palladate salts) ; 4 h, 140 °C; 140 °C → rt
Referencia
- Pd-porphyrin functionalized ionic liquid-modified mesoporous SBA-15: An efficient and recyclable catalyst for solvent-free Heck reactionMaterials Research Bulletin, 2010, 45(11), 1648-1653,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium ; rt; rt → 80 °C; 2 h, 80 °C; 80 °C → rt
Referencia
- Palladium nanoparticles stabilized by an ionic polymer and ionic liquid: A versatile system for C-C cross-coupling reactionsInorganic Chemistry, 2008, 47(8), 3292-3297,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Bis[μ-[2-[[2-(dimethylamino-κN)phenyl]phosphino-κP:κP]-N,N-dimethylbenzenaminato… Solvents: N-Methyl-2-pyrrolidone ; 5 h, 140 °C
Referencia
- Synthesis and Characterization of Palladium Complexes Supported by an NPN-Phosphido Ancillary LigandOrganometallics, 2011, 30(23), 6408-6415,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 2 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referencia
- Synthesis of 5-aryl-substituted-3-hydroxy-isoxazolesWuhan Gongcheng Daxue Xuebao, 2011, 33(5), 18-21,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Silica , Bis(benzonitrile)dichloropalladium , N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-cyclohexanediamine Solvents: Dimethylacetamide , Water ; 0.5 h, 125 °C; cooled
Referencia
- Heterogeneous Heck reaction catalysed by silica gel-supported 1,2-diaminocyclohexane-Pd complexReaction Kinetics and Catalysis Letters, 2009, 98(2), 383-389,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Glycerol , Sodium acetate Catalysts: Dopamine (Fe3O4 functionalized) , Iron oxide (Fe3O4) , Palladium Solvents: Water ; 5 h, rt → reflux
Referencia
- Magnetically separable Fe3O4@DOPA-Pd: a heterogeneous catalyst for aqueous Heck reactionClean Technologies and Environmental Policy, 2015, 17(7), 2073-2077,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Zinc oxide (ZnO) , Palladium Solvents: Dimethylformamide ; 3 h, 100 °C
Referencia
- Palladium supported on zinc oxide nanoparticles. Synthesis, characterization, and application as heterogeneous catalyst for Mizoroki-Heck and Sonogashira reactions under ligand-free and air atmosphere conditionsApplied Catalysis, 2014, 475, 477-486,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , 1-Methyl-4-(1-naphthalenylamino)pyridinium Solvents: Dimethylformamide ; 3 h, 130 °C
Referencia
- One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reactionTurkish Journal of Chemistry, 2018, 42(1), 63-74,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium (meso-macroporous organic polymer-supported nanoparticles) , Divinylbenzene-4-vinylpyridine copolymer (quaternized with EtI, complex with Pd(0)) Solvents: Dimethylformamide ; 6 h, 90 °C
Referencia
- Meso-macroporous organic polymer-supported homogeneously dispersed small Pd nanoparticles obtained by a simple ion-exchange approach for the Heck reactionNew Journal of Chemistry, 2019, 43(37), 14674-14677,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium diacetate , 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Dodecane ; 2.5 h, 130 °C
Referencia
- Encapsulation of Pd complex in ionic liquid on highly ordered mesoporous silica MCM-41Journal of Nanoscience and Nanotechnology, 2007, 7(11), 3880-3883,
Ethyl 3-(4-nitrophenyl)acrylate Raw materials
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 4-Nitrocinnamic acid
- ethyl 2-chloroacetate
- 4-Nitrobenzaldehyde
- Benzenediazonium,4-nitro-
- Borate(1-),tetrafluoro-
- 4-Nitrocinnamic acid
Ethyl 3-(4-nitrophenyl)acrylate Preparation Products
Ethyl 3-(4-nitrophenyl)acrylate Literatura relevante
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate

Pureza:99%/99%
Cantidad:100g/500g
Precio ($):229.0/800.0